molecular formula C8H8Cl2O2S B1278945 Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate CAS No. 7353-89-1

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate

Cat. No.: B1278945
CAS No.: 7353-89-1
M. Wt: 239.12 g/mol
InChI Key: XJYXRUSGVNNWHN-UHFFFAOYSA-N
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Description

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C8H8Cl2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate can be synthesized through several methods. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methanol to produce the methyl ester. The final step involves the chloromethylation of the thiophene ring using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formamides and other substituted thiophene derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate involves its ability to undergo various chemical reactions, leading to the formation of biologically active compounds. The chloromethyl groups can react with nucleophiles, forming covalent bonds with biological targets. This reactivity can be harnessed to design molecules that interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloromethylthiophene-3-carboxylate
  • Methyl 3,4-dichlorothiophene-2-carboxylate
  • Methyl 4-chloromethylthiophene-2-carboxylate

Uniqueness

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate is unique due to the presence of two chloromethyl groups at the 4 and 5 positions of the thiophene ring. This structural feature allows for diverse chemical reactivity and the formation of a wide range of derivatives. The compound’s versatility makes it valuable in various fields of research and industry .

Properties

IUPAC Name

methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c1-12-8(11)6-2-5(3-9)7(4-10)13-6/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYXRUSGVNNWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455107
Record name methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7353-89-1
Record name 2-Thiophenecarboxylic acid, 4,5-bis(chloromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7353-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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